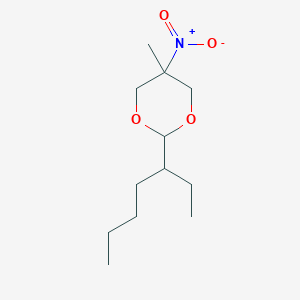

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane

Beschreibung

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative characterized by a heptan-3-yl group at the 2-position and a methyl group at the 5-position. The nitro group at the 5-position confers unique reactivity and stability properties, making it relevant in high-energy materials and organic synthesis. Similar 1,3-dioxane derivatives are widely utilized as carbonyl protectants, intermediates in pharmaceutical synthesis, or antimicrobial agents . Synthesis of such compounds typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, analogous structures like 2-(2-hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane are synthesized using 5-nitrosalicylaldehyde and 2,2-bis(hydroxymethyl)propionic acid in the presence of p-toluenesulfonic acid .

Eigenschaften

IUPAC Name |

2-heptan-3-yl-5-methyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-4-6-7-10(5-2)11-16-8-12(3,9-17-11)13(14)15/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGHBWUKOGKLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1OCC(CO1)(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937989 | |

| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17144-55-7 | |

| Record name | NSC70024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Heptan-3-yl)-5-methyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a dioxane derivative followed by alkylation with a heptan-3-yl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through distillation or recrystallization to achieve the required purity standards for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized dioxane compounds .

Wissenschaftliche Forschungsanwendungen

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure provides stability and can facilitate binding to specific targets, enhancing the compound’s effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thermal Stability

Computational studies on 5-nitro-5-R-1,3-dioxanes (R = H, methyl, Br) reveal that substituents significantly influence thermal decomposition kinetics and Gibbs energy profiles (Table 1) :

The heptan-3-yl group in the target compound likely enhances thermal stability compared to smaller R groups (e.g., H or methyl) due to increased steric hindrance and hydrophobic interactions. Bromine substituents, however, introduce electronegative effects that stabilize transition states during decomposition .

Antimicrobial Activity

This brominated derivative is effective against Gram-positive bacteria, yeast, and fungi, with moderate toxicity (LD₅₀ > 500 mg/kg in rodents) . In contrast, 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane (synthesized via tris-hydroxymethyl nitromethane and acetone) lacks reported antimicrobial activity, highlighting the critical role of halogen substituents .

Industrial and Environmental Considerations

- 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane (CAS 6309-55-3): Used in industrial formulations, with safety data sheets emphasizing inhalation risks and first-aid measures .

- 5-Bromo-5-nitro-1,3-dioxane : Ecotoxicological data are extrapolated from 2-bromo-2-nitropropane-1,3-diol (BNPD), suggesting moderate aquatic toxicity and skin irritation at ≥0.5% concentrations .

Biologische Aktivität

Overview

2-Heptan-3-yl-5-methyl-5-nitro-1,3-dioxane (CAS No. 70024-51-0) is an organic compound characterized by a dioxane ring substituted with a heptan-3-yl group, a methyl group, and a nitro group. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : The nitro group can undergo reduction to form amines, which may exhibit different biological activities.

- Dioxane Ring : Provides stability and may facilitate interactions with biological molecules.

- Heptan-3-yl Group : Influences lipophilicity and membrane permeability, potentially enhancing bioactivity.

These structural features allow the compound to interact with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study : A study conducted on similar dioxane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for this activity, suggesting that modifications to the compound could enhance its efficacy against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays.

Research Findings :

- MTT Assay : Cell viability assays showed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents such as doxorubicin.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | A431 |

| Compound A | 0.7 | A431 |

| Compound B | 1.2 | HT29 |

This table illustrates the comparative effectiveness of selected compounds against cancer cell lines.

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

- Biological Research : Studied for its interactions with proteins and nucleic acids.

- Industrial Uses : Employed in the production of specialty chemicals due to its unique reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.